molecular formula C8H8N4O B2875821 5-(phenoxymethyl)-2H-tetrazole CAS No. 24896-23-9

5-(phenoxymethyl)-2H-tetrazole

Cat. No. B2875821
CAS RN: 24896-23-9
M. Wt: 176.179
InChI Key: OKACIACGQZSZRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of azides with nitriles or the reaction of nitriles with sodium azide and ammonium chloride .


Chemical Reactions Analysis

Tetrazoles can participate in a variety of chemical reactions. They can act as bioisosteres for carboxylic acid functional groups, making them useful in medicinal chemistry .

Scientific Research Applications

1. Synthesis and Functionalization

Tetrazoles, including 5-(phenoxymethyl)-2H-tetrazole, are pivotal in organic and medicinal chemistry. They serve as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. Their role in drug design is significant due to their bioisosteric resemblance to carboxylic acids, offering similar acidities but improved lipophilicities and metabolic resistance. This review discusses the preparation and functionalization of such heterocycles, emphasizing the reaction mechanisms and their applications in medicinal chemistry (Roh, Vávrová, & Hrabálek, 2012).

2. Synthesis Methods and Biological Properties

The synthesis of 5-substituted tetrazoles like 5-(phenoxymethyl)-2H-tetrazole has been explored due to their biological activity. These compounds, particularly 5-aryltetrazolylalkanoic acids, show potential as anti-inflammatory agents. The study includes the synthesis of various derivatives and their anti-inflammatory, antibacterial, and mutagenic properties (Aleksanyan et al., 1990).

3. Synthesis of 2,5-Disubstituted Tetrazoles

Research has developed methods for synthesizing 2,5-disubstituted tetrazoles, including the alkylation of 5-substituted 1H-tetrazoles. This approach is notable for its simplicity and versatility, allowing the use of a wide range of nitriles and enabling streamlined, safer synthesis methods (Reed & Jeanneret, 2021).

4. Multicomponent Reaction Chemistry in Tetrazole Synthesis

Multicomponent reactions (MCRs) are a significant method for synthesizing tetrazole derivatives. MCRs provide access to diverse tetrazole scaffolds, enhancing the novelty and complexity in medicinal chemistry. This review emphasizes the use of MCRs for tetrazole synthesis, discussing their scope, limitations, and potential in drug design (Neochoritis, Zhao, & Dömling, 2019).

5. Chemistry and Medicinal Applications

The chemistry of 5-substituted-1H-tetrazoles, including their use as metabolism-resistant isosteric replacements for carboxylic acids, is detailed in this review. It highlights their role in drug substances and provides an overview of the synthetic methods for their preparation (Herr, 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the material safety data sheet (MSDS) for specific compounds to understand their potential hazards .

properties

IUPAC Name

5-(phenoxymethyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-2-4-7(5-3-1)13-6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKACIACGQZSZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(phenoxymethyl)-2H-1,2,3,4-tetrazole

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